(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride
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Overview
Description
(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is a synthetic organic compound It is characterized by the presence of a piperidine ring, a formamido group, and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-piperidone.
Attachment of the Formamido Group: The formamido group is introduced via a formylation reaction, often using formic acid or formamide under acidic conditions.
Coupling with Hexanoic Acid: The final step involves coupling the piperidine derivative with hexanoic acid. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The hexanoic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hexanoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate binding affinities and mechanisms of action.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring and formamido group are key to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-5-Methyl-3-{[(piperidin-2-yl)amino]methyl}hexanoic acid: Lacks the formamido group, which may alter its binding properties and biological activity.
(3S)-5-Methyl-3-{[(piperidin-2-yl)carbamoyl]methyl}hexanoic acid: Contains a carbamoyl group instead of a formamido group, potentially affecting its reactivity and stability.
Uniqueness
(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is unique due to the presence of both the piperidine ring and the formamido group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S)-5-methyl-3-[(piperidine-2-carbonylamino)methyl]hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-5-3-4-6-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-,12?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPPIDQPYKNEDJ-YLIVSKOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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